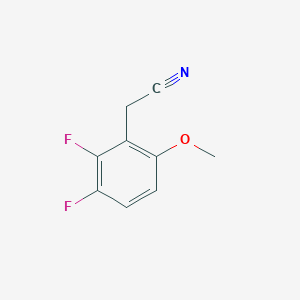

2,3-Difluoro-6-methoxyphenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

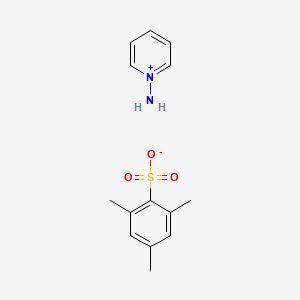

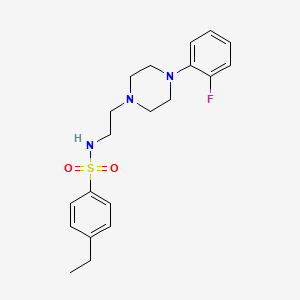

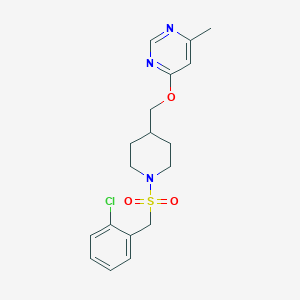

2,3-Difluoro-6-methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 . The IUPAC name for this compound is (2,3-difluoro-6-methoxyphenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-methoxyphenylacetonitrile is 1S/C9H7F2NO/c1-13-8-3-2-7(10)9(11)6(8)4-5-12/h2-3H,4H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

2,3-Difluoro-6-methoxyphenylacetonitrile is a solid at ambient temperature . More detailed physical and chemical properties were not available in the web search results.Applications De Recherche Scientifique

Corrosion Inhibition

Fluorinated phenylacetonitriles have been studied for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their effectiveness in preventing corrosion on mild steel in acidic environments. These compounds, including those with methoxy substitutions, show significant corrosion inhibition efficiencies, which could suggest potential applications for 2,3-Difluoro-6-methoxyphenylacetonitrile in materials science, particularly in the development of corrosion-resistant coatings and materials (Verma, Quraishi, & Singh, 2015).

Synthesis of Bioactive Compounds

Compounds with methoxy and fluorine substituents are often used as intermediates in the synthesis of bioactive molecules. For instance, the synthesis and characterization of molecular rotors with fluoroaromatic rotators indicate the importance of fluorine substitutions in affecting the physical and chemical properties of organic molecules. This can lead to the development of new materials with unique electronic and photonic properties, potentially applicable in the fields of optoelectronics and molecular electronics (Rodríguez‐Molina et al., 2013).

Material Science

Fluorinated organic compounds are also pivotal in material science, particularly in the development of polymer and solar cell technologies. The design and synthesis of low-bandgap nonfullerene acceptors for polymer solar cells, for instance, highlight the role of fluorinated compounds in achieving high power conversion efficiencies. This suggests that 2,3-Difluoro-6-methoxyphenylacetonitrile could find applications in the synthesis of materials for energy conversion and storage technologies (Wang et al., 2018).

Analytical Chemistry

In analytical chemistry, fluorinated compounds are used as labeling agents and in the development of sensors due to their unique reactivity and spectroscopic properties. For example, N-Halogeno compounds synthesized through direct fluorination have been employed as reagents in analytical applications, underscoring the utility of fluorinated compounds in enhancing detection and measurement techniques (Banks & Besheesh, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3-difluoro-6-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-8-3-2-7(10)9(11)6(8)4-5-12/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFYBAHHLRRIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxyphenylacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2381958.png)